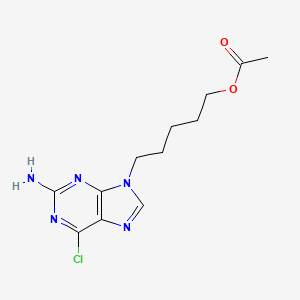
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Métodos De Preparación
The synthesis of 9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine involves several steps. One common method includes the reaction of 2-amino-6-chloropurine with 4-acetoxymethylbut-1-yl bromide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines.
Common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in polar solvents like water or ethanol.
Aplicaciones Científicas De Investigación
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit viral replication by targeting viral DNA polymerase, thereby preventing the synthesis of viral DNA . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine can be compared with other similar compounds, such as:
Famciclovir: A guanine analogue used to treat herpes virus infections.
Penciclovir: An antiviral drug that inhibits viral DNA polymerase, similar to the mechanism of action of this compound.
Acyclovir: Another antiviral drug that targets viral DNA polymerase and is used to treat herpes simplex virus infections.
The uniqueness of this compound lies in its specific structure and reactivity, which allows it to participate in a wider range of chemical reactions compared to its analogues .
Propiedades
Fórmula molecular |
C12H16ClN5O2 |
|---|---|
Peso molecular |
297.74 g/mol |
Nombre IUPAC |
5-(2-amino-6-chloropurin-9-yl)pentyl acetate |
InChI |
InChI=1S/C12H16ClN5O2/c1-8(19)20-6-4-2-3-5-18-7-15-9-10(13)16-12(14)17-11(9)18/h7H,2-6H2,1H3,(H2,14,16,17) |
Clave InChI |
CFUVVQZULQXDLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCCN1C=NC2=C1N=C(N=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















